![molecular formula C19H30Br2Si B12638047 [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920283-05-2](/img/structure/B12638047.png)
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is a complex organosilicon compound characterized by its unique structure, which includes a dibromomethylidene group and a nona-1,4-diyn-1-yl chain attached to a tri(propan-2-yl)silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane typically involves multi-step organic reactions. One common method includes the coupling of a dibromomethylidene precursor with a nona-1,4-diyn-1-yl intermediate under specific conditions that promote the formation of the desired product. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dibromomethylidene group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction could produce alkanes or alkenes. Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be explored for its potential as a pharmacophore in drug design. Its ability to undergo various chemical modifications makes it a versatile candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane involves its interaction with specific molecular targets. The dibromomethylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s unique structure allows it to engage in various pathways, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- [3-(Dichloromethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Diiodomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
- [3-(Bromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane
Uniqueness
Compared to its analogs, [3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane is unique due to the presence of the dibromomethylidene group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications where specific reactivity patterns are desired.
Properties
CAS No. |
920283-05-2 |
|---|---|
Molecular Formula |
C19H30Br2Si |
Molecular Weight |
446.3 g/mol |
IUPAC Name |
3-(dibromomethylidene)nona-1,4-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H30Br2Si/c1-8-9-10-11-12-18(19(20)21)13-14-22(15(2)3,16(4)5)17(6)7/h15-17H,8-10H2,1-7H3 |
InChI Key |
LWSRVULUFIFVSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=C(Br)Br)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


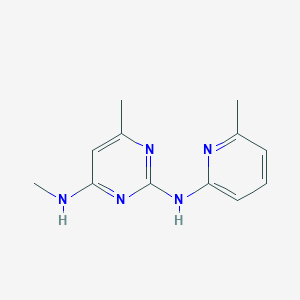
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)

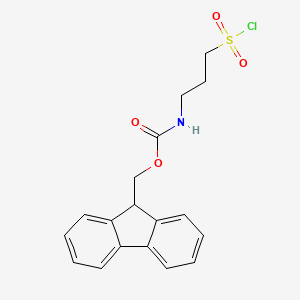
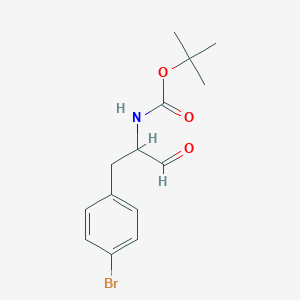
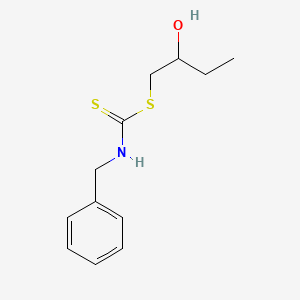
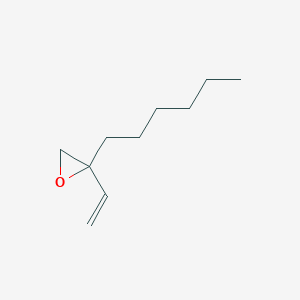
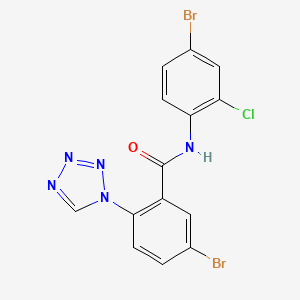
![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)
